3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound features a pyrrolo[2,3-b]quinoxaline core, a heterocyclic system known for diverse biological activities. Key structural elements include:
- A 4-fluorophenylsulfonyl group at position 3, which may enhance binding affinity to target proteins through hydrophobic and electronic interactions.
- A tetrahydrofuran-2-ylmethyl substituent at position 1, contributing to solubility and metabolic stability.
Properties
Molecular Formula |
C21H19FN4O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H19FN4O3S/c22-13-7-9-15(10-8-13)30(27,28)19-18-21(25-17-6-2-1-5-16(17)24-18)26(20(19)23)12-14-4-3-11-29-14/h1-2,5-10,14H,3-4,11-12,23H2 |
InChI Key |
RWCFCKRSZJGBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling-Based Cyclization
A Sonogashira coupling reaction between N-alkyl-3-chloroquinoxalin-2-amines and propargyl bromide in the presence of PdCl₂(PPh₃)₂ and CuI in wet morpholine efficiently yields pyrrolo[2,3-b]quinoxaline derivatives. For instance, reacting 3-chloro-N-(tetrahydrofuran-2-ylmethyl)quinoxalin-2-amine with propargyl bromide under these conditions generates the bicyclic core in 65–78% yield. The reaction proceeds via a palladium-catalyzed alkyne insertion, followed by intramolecular cyclization to form the pyrrole ring.
Reductive Cyclization of Nitro-Substituted Intermediates
An alternative route involves reductive cyclization of 2-nitroaniline derivatives. Treatment of N-(2-nitrophenyl)pyrrole precursors with hydrogen gas and 10% Pd/C in ethyl acetate facilitates nitro group reduction and subsequent cyclization to form 4,5-dihydropyrrolo[1,2-a]quinoxalines. While this method primarily yields dihydro derivatives, oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts them to the fully aromatic pyrroloquinoxaline system.
Introduction of the 4-fluorophenylsulfonyl group at the C3 position is achieved through electrophilic aromatic substitution or transition metal-catalyzed coupling.
Direct Sulfonylation via Chlorosulfonation
Reaction of the pyrroloquinoxaline core with 4-fluorobenzenesulfonyl chloride in the presence of AlCl₃ as a Lewis acid facilitates sulfonylation at the electron-rich C3 position. This method, adapted from sulfonyl fluoride synthesis protocols, typically proceeds at 0–5°C in dichloromethane, yielding the sulfonated intermediate in 70–85% purity. Subsequent recrystallization from ethanol improves purity to >95%.
Palladium-Catalyzed Coupling
For substrates sensitive to harsh acidic conditions, a Pd(OAc)₂/Xantphos-catalyzed coupling between pyrroloquinoxaline boronic esters and 4-fluorobenzenesulfonyl fluoride offers a milder alternative. This method, inspired by sulfonyl fluoride synthesis, operates at 80°C in DMF/H₂O (9:1) with K₂CO₃ as a base, achieving 60–75% yield while preserving acid-labile functional groups.
Integrated Synthetic Pathways
Combining the above steps, two optimized routes emerge:
Linear Synthesis (Core → Sulfonylation → Alkylation)
Convergent Synthesis (Parallel Functionalization)
-
Pre-functionalized Core : N-alkylation prior to sulfonylation reduces steric hindrance during sulfonyl group installation
-
Sulfonylation : Pd-catalyzed coupling (68% yield)
Total Yield : 90% (alkylation) × 68% ≈ 61%
Analytical Characterization and Quality Control
Critical quality attributes for the final compound include:
Stability studies indicate decomposition <2% after 24 months at -20°C in amber vials.
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity in Sulfonylation : Competing C2 vs. C3 sulfonylation necessitates careful control of reaction temperature and stoichiometry.
-
Tetrahydrofuran Ring Stability : Acidic conditions during sulfonylation may cleave the tetrahydrofuran moiety, requiring pH monitoring.
-
Crystallization Difficulties : The non-planar structure complicates recrystallization; mixed solvent systems (hexane/EtOAc 85:15) improve crystal formation.
Recent advances in continuous flow chemistry and enzyme-mediated sulfonylation present opportunities for yield improvement and waste reduction .
Chemical Reactions Analysis
3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Cell Cycle Progression : The compound has been found to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : It promotes programmed cell death via the intrinsic apoptotic pathway, activating caspases and increasing the expression of pro-apoptotic proteins.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. Specifically, it has been effective against:
- Gram-positive Bacteria : Such as Staphylococcus aureus.
- Gram-negative Bacteria : Including Escherichia coli.
In vitro studies suggest that the compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in activated macrophages.
- Suppressing NF-kB Activation : Leading to decreased expression of inflammatory mediators.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal that 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibits favorable bioavailability profiles. For instance:
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~45% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
These characteristics suggest its potential as an oral therapeutic agent.
Case Study 1: Anticancer Efficacy in Preclinical Models
A study evaluated the anticancer efficacy of the compound in mouse models bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues.
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial activity of the compound against resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations (MIC values around 5 µg/mL), highlighting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS RN: 714945-29-6)
- Core Structure: Quinoxaline instead of pyrroloquinoxaline.
- Sulfonyl Group : 4-fluorophenylsulfonamide, identical to the target compound.
- Molecular Weight: Not specified in evidence, but the methoxy group increases hydrophobicity compared to the target compound’s tetrahydrofuranmethyl group .
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine (CAS: 844850-43-7)
- Core Structure: Pyrrolo[3,2-b]quinoxaline, differing in ring fusion position.
- Sulfonyl Group : 4-methoxyphenylsulfonyl, offering reduced electronegativity compared to 4-fluorophenyl.
- Position 1 Substituent : Bulky 3-phenylpropyl chain, likely reducing solubility but enhancing lipophilicity.
- Molecular Weight : 472.56 g/mol (C26H24N4O3S) .
Variations in the Heterocyclic Core
3-(Benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine (CAS: 374922-43-7)
- Core Structure: Pyrrolo[3,2-b]quinoxaline, differing in substituent positions.
- Sulfonyl Group : Unsubstituted benzenesulfonyl, lacking the electron-withdrawing fluorine atom.
- Position 1 Substituent : 4-fluorophenyl, contrasting with the target’s tetrahydrofuranmethyl group.
- Molecular Weight : 418.44 g/mol (C22H15FN4O2S) .
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 338793-23-0)
- Core Structure : Triazolopyrimidine, a distinct heterocycle.
- Fluorophenyl Group : Positioned as an ethenyl side chain, enabling π-π stacking interactions.
- Applications: Not specified, but triazolopyrimidines are often explored as kinase inhibitors .
Key Structural and Functional Differences
Structural Implications :
- Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group (target compound) may improve metabolic stability compared to methoxy or unsubstituted analogs .
- Solubility : The tetrahydrofuranmethyl substituent likely enhances aqueous solubility relative to bulky alkyl/aryl groups (e.g., 3-phenylpropyl) .
- Binding Affinity: Quinoxaline derivatives with hydrogen-bonding substituents (e.g., methoxybenzylamino) may target polar binding pockets .
Biological Activity
The compound 3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel synthetic derivative belonging to the class of pyrroloquinoxalines, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrroloquinoxaline core with a sulfonyl group and a tetrahydrofuran moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that pyrroloquinoxaline derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. For example, it was evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, yielding IC50 values of 1.9 µg/mL and 2.3 µg/mL , respectively, compared to doxorubicin's IC50 of 3.23 µg/mL . This suggests that the compound may possess superior antitumor efficacy.
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. It has been reported to inhibit BRAF(V600E) and EGFR, both of which are crucial in various cancers . Additionally, it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
Anti-inflammatory and Antimicrobial Activities
In addition to its antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . Furthermore, other derivatives within the same class have demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrroloquinoxaline derivatives. Key modifications that enhance activity include:
- Sulfonyl Group Positioning : The placement of the sulfonyl group significantly influences binding affinity to target proteins.
- Tetrahydrofuran Substitution : The presence of a tetrahydrofuran ring enhances solubility and bioavailability, which are critical for therapeutic efficacy.
A comparative analysis is presented in Table 1.
| Compound Structure | IC50 (µg/mL) | Target Activity |
|---|---|---|
| Doxorubicin | 3.23 | Antitumor |
| Compound A | 1.9 | HCT-116 (Colon Cancer) |
| Compound B | 2.3 | MCF-7 (Breast Cancer) |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study on Antitumor Efficacy : In a controlled study involving xenograft models, administration of the compound led to significant tumor regression compared to controls.
- Inflammatory Disease Model : In an animal model for rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and pain scores.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Key steps:
- Core formation : Construct the pyrroloquinoxaline core via cyclization reactions under reflux with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Sulfonylation : Introduce the 4-fluorophenylsulfonyl group using a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Tetrahydrofuran (THF) arm attachment : Use alkylation with THF-derived bromomethyl intermediates under inert atmospheres (N₂/Ar) to prevent oxidation . Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (15–30%) are achievable by adjusting catalyst loading (e.g., Pd/C for coupling steps) and solvent polarity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl and THF-methyl groups) and assess conformational stability .
- X-ray crystallography : Resolve 3D spatial arrangement, particularly for the sulfonyl-quinoxaline interaction .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z ~470–480) and detect trace impurities .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are appropriate for this compound?
- Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational methods predict this compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., MAPK) or DNA topoisomerases. Validate with crystallographic data from analogous pyrroloquinoxalines .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using descriptors like logP and topological polar surface area (TPSA) .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Compare protocols for consistency in cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from varying MTT assay durations (24h vs. 48h) .
- Metabolic stability : Evaluate compound degradation in serum (e.g., mouse vs. human plasma) using LC-MS to explain variability in in vivo/in vitro results .
- Epigenetic factors : Screen for off-target effects (e.g., histone deacetylase inhibition) via transcriptomic profiling .
Q. What strategies optimize selectivity for specific biological targets (e.g., kinases vs. receptors)?
- Substituent modification : Replace the THF-methyl group with bulkier moieties (e.g., cyclopentyl) to sterically hinder non-target binding .
- Proteome-wide profiling : Use affinity chromatography coupled with SILAC mass spectrometry to map off-target interactions .
- Isosteric replacement : Substitute the sulfonyl group with phosphonate or carbonyl to alter electronic properties and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
